methyl 3-amino-1H-pyrrolo[3,2-b]pyridine-5-carboxylate
Description
Properties
IUPAC Name |
methyl 3-amino-1H-pyrrolo[3,2-b]pyridine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-14-9(13)7-3-2-6-8(12-7)5(10)4-11-6/h2-4,11H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLOQIZGKQQUHFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=C1)NC=C2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101207854 | |
| Record name | Methyl 3-amino-1H-pyrrolo[3,2-b]pyridine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101207854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190318-65-0 | |
| Record name | Methyl 3-amino-1H-pyrrolo[3,2-b]pyridine-5-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190318-65-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-amino-1H-pyrrolo[3,2-b]pyridine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101207854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-1H-pyrrolo[3,2-b]pyridine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrole ring, followed by its fusion with a pyridine ring. The amino group is introduced through nitration and subsequent reduction reactions, while the carboxylate ester group is added via esterification reactions .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and pH of the reaction environment, as well as using catalysts to accelerate the reaction rates. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-1H-pyrrolo[3,2-b]pyridine-5-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to an amino group.
Substitution: The hydrogen atoms on the pyrrole and pyridine rings can be substituted with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and solvent environments, to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include nitro derivatives, halogenated compounds, and various substituted pyrrolopyridines. These products can be further modified to create a wide range of derivatives with different chemical and physical properties .
Scientific Research Applications
Chemical Properties and Structure
Methyl 3-amino-1H-pyrrolo[3,2-b]pyridine-5-carboxylate is characterized by a pyrrole ring fused to a pyridine structure, featuring an amino group and a carboxylate moiety. Its chemical formula is , and it presents unique reactivity due to the presence of these functional groups, making it a valuable scaffold for drug development.
Medicinal Chemistry
This compound has been investigated for its potential as a therapeutic agent. Its structural similarity to known bioactive compounds allows for the exploration of its efficacy in targeting specific biological pathways.
Key Therapeutic Areas:
- Cancer Therapy: The compound has shown promise in inhibiting fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. Research indicates that derivatives of this compound can effectively inhibit FGFR signaling pathways, leading to reduced tumor cell proliferation and increased apoptosis in cancer cell lines .
- Neurological Disorders: The pyrrolo[3,2-b]pyridine scaffold is being explored for potential neuroprotective effects, with preliminary studies suggesting activity against neurodegenerative diseases .
Synthesis of Bioactive Molecules
This compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including:
- Substitution Reactions: The amino group can be modified to introduce different functional groups, enhancing the compound's biological activity.
- Cyclization Reactions: It can participate in cyclization processes to form additional heterocycles, expanding the library of potential drug candidates .
Case Study 1: FGFR Inhibition
A study published in Royal Society of Chemistry highlighted the design and synthesis of pyrrolo[3,2-b]pyridine derivatives aimed at inhibiting FGFRs. Among these derivatives, this compound exhibited significant inhibitory activity with IC50 values in the nanomolar range . This research underscores its potential as a lead compound for developing targeted cancer therapies.
Case Study 2: Neurological Applications
Research conducted on the neuroprotective effects of pyrrolo[3,2-b]pyridines indicated that modifications to the methyl 3-amino derivative could enhance its neuroprotective properties. In vitro studies demonstrated that certain derivatives could protect neuronal cells from oxidative stress-induced apoptosis . This opens avenues for further exploration in treating neurodegenerative diseases.
Comparison with Related Compounds
| Compound Name | Structure Type | Primary Application |
|---|---|---|
| Methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate | Pyrrole-Pyridine | Anticancer agent |
| Methyl 5-amino-1H-pyrrolo[3,2-c]pyridine | Pyrrole-Pyridine | Neuroprotective effects |
| This compound | Pyrrole-Pyridine with amino group | FGFR inhibition |
Mechanism of Action
The mechanism of action of methyl 3-amino-1H-pyrrolo[3,2-b]pyridine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 3
The 3-amino group distinguishes the target compound from analogs with halogens or other functional groups. Key comparisons include:
Key Findings :
- Reactivity: Bromo and iodo analogs are more reactive in Suzuki-Miyaura couplings, whereas the amino group enables hydrogen bonding or interactions in biological targets.
Variations in Core Structure and Substituent Positions
Pyrrolo[2,3-b]pyridine vs. Pyrrolo[3,2-b]pyridine
The positional isomer methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carboxylate (pyrrolo[2,3-b]pyridine core) is discontinued, highlighting challenges in synthesizing or stabilizing the [3,2-b] isomer.
Ester Group Modifications
Methyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate lacks the 3-amino group but shares the ester moiety. It has a molecular weight of 176.18 g/mol and 97% purity, suggesting robust synthetic protocols. The absence of the amino group reduces polarity, impacting pharmacokinetic properties.
Fluorinated and Chlorinated Analogs
Fluorine and chlorine substitutions are common in drug design for metabolic stability:
Key Findings :
- Electron Effects: Chlorine’s electron-withdrawing nature contrasts with the amino group’s electron-donating properties, altering reactivity in electrophilic substitution.
- Bioactivity: Chlorinated analogs are prevalent in kinase inhibitors, while amino derivatives may enhance target selectivity.
Formyl and Cyclopropyl Derivatives
Methyl 7-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate (CAS 2972482-33-8) introduces a formyl group, enabling further functionalization via reductive amination. Cyclopropyl-containing analogs, such as methyl 5-bromo-1-(cyclopropylmethyl)-2-oxo-1,2-dihydropyridine-3-carboxylate, demonstrate enhanced metabolic stability in preclinical studies.
Biological Activity
Methyl 3-amino-1H-pyrrolo[3,2-b]pyridine-5-carboxylate is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₉H₈N₂O₂
- Molecular Weight : 164.17 g/mol
- CAS Number : 1190318-65-0
The compound features a pyrrole ring fused to a pyridine ring, with an amino group at the 3-position and a carboxylate ester group at the 5-position. This unique structure contributes to its diverse biological activities.
This compound exhibits various biological activities primarily through its interactions with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in cancer proliferation and immune responses, notably Janus kinase 3 (JAK3), which plays a crucial role in the signaling pathways of various immune-related diseases.
- Antiproliferative Activity : Research indicates that derivatives of this compound can inhibit cell proliferation across various cancer cell lines. For instance, studies have reported IC₅₀ values in the nanomolar range against fibroblast growth factor receptors (FGFRs), which are critical in tumor growth and metastasis.
- Immunomodulatory Effects : The compound has potential as an immunomodulator by affecting cytokine production and immune cell activation.
Biological Activity Data
The following table summarizes key biological activities and findings related to this compound:
Study on Anticancer Properties
A study investigated the antiproliferative effects of this compound derivatives against several cancer cell lines, including HeLa and A549. The results indicated that modifications to the compound's structure significantly enhanced its potency, with some derivatives showing IC₅₀ values as low as 0.021 µM against specific cell lines.
Immunomodulatory Study
Another research focused on the immunomodulatory effects of this compound on JAK3 signaling pathways. The findings suggested that this compound could modulate immune responses effectively, making it a candidate for further development in treating autoimmune diseases.
Q & A
Q. Basic
- 1H NMR : Expect signals for the pyrrolo-pyridine core (δ 8.5–9.0 ppm for aromatic protons), the methyl ester (δ 3.8–4.0 ppm), and the 3-amino group (δ 5.5–6.5 ppm, broad if protonated) .
- 13C NMR : Carboxylate carbonyl at δ 165–170 ppm and aromatic carbons at δ 120–150 ppm .
- HRMS : Confirm molecular ion [M+H]+ with exact mass matching C9H9N3O2 (calc. 191.07) .
When encountering discrepancies in the 1H NMR data of synthesized this compound, what strategies can be employed to resolve structural ambiguities?
Q. Advanced
- Tautomerism analysis : The pyrrolo-pyridine core may exhibit tautomerism; use 2D NMR (COSY, HSQC) to assign proton-carbon correlations .
- By-product identification : Check for residual solvents or unreacted intermediates via LC-MS.
- X-ray crystallography : If crystalline, determine absolute configuration to confirm regiochemistry .
What are the typical purification methods for this compound, and how does solvent choice impact yield and purity?
Q. Basic
- Flash chromatography : Use silica gel with dichloromethane/methanol (95:5 to 90:10) to separate polar by-products .
- Recrystallization : Ethanol/water mixtures improve crystal purity but may reduce yield due to solubility limits.
- Solvent impact : Non-polar solvents (hexane/ethyl acetate) enhance retention of non-polar impurities, while polar solvents improve solubility of the target compound .
In the context of structure-activity relationship (SAR) studies, how can the 3-amino and 5-carboxylate groups of this compound be modified to enhance biological activity?
Q. Advanced
- 3-Amino modifications : Acylation with nicotinoyl chloride to form amides improves solubility and target binding .
- 5-Carboxylate ester hydrolysis : Convert to carboxylic acid for metal coordination or salt formation, enhancing bioavailability .
- Heterocyclic fusion : Introduce substituents (e.g., thiophene, pyrimidine) at the 2-position to modulate electronic properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
